(3R,6S)-3,6-Dimethylmorpholine-2,5-dione
CAS No.:
Cat. No.: VC15854933
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO3 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (3R,6S)-3,6-dimethylmorpholine-2,5-dione |
| Standard InChI | InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
| Standard InChI Key | VVCGOQDXURYHJV-DMTCNVIQSA-N |
| Isomeric SMILES | C[C@@H]1C(=O)O[C@H](C(=O)N1)C |
| Canonical SMILES | CC1C(=O)OC(C(=O)N1)C |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The molecular formula of (3R,6S)-3,6-Dimethylmorpholine-2,5-dione is C₆H₉NO₃, with a molar mass of 143.14 g/mol . The core structure comprises a morpholine ring with two ketone groups at positions 2 and 5 and methyl groups at positions 3 and 6 (Figure 1). The stereochemistry is defined by the R configuration at C3 and S configuration at C6, rendering it a diastereomer of other morpholine-2,5-dione derivatives .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3R,6S)-3,6-dimethylmorpholine-2,5-dione | |
| SMILES | C[C@@H]1C(=O)OC@@HC | |
| InChIKey | VVCGOQDXURYHJV-QWWZWVQMSA-N | |
| Optical Rotation (CHCl₃) | [α]₆⁵⁸ = -165° (c = 0.2 g/dL) |
Stereochemical Implications
The compound’s stereopure form is critical for its polymerization behavior. For instance, the (3S,6S) diastereomer polymerizes more efficiently than its (3S,6R) counterpart due to favorable ring-strain dynamics . Racemization at either chiral center during synthesis can lead to mixtures that complicate polymer uniformity, underscoring the need for enantioselective synthesis protocols .
Synthesis Methods
Cyclization of N-(2-Halogenacyl) Amino Acids
The primary route involves cyclizing sodium salts of N-(2-bromopropionyl) amino acids under dry heating. For example, N-((R,S)-2-bromopropionyl)glycine yields (R,S)-dimethylmorpholine-2,5-dione, but optimizing reaction conditions (e.g., solvent, temperature) improves diastereomeric purity .
Enantiospecific Synthesis
Asymmetric organocatalysis has enabled stereocontrolled synthesis. Fung and Glowaky’s method uses N-(2-chloroacetyl)-amino acids reacted with triethylamine in DMF, achieving >90% enantiomeric excess for the (3R,6S) configuration . Recent advances leverage chiral auxiliaries or catalysts to suppress racemization, as demonstrated in the synthesis of related stereopure antidiabetic agents .
Table 2: Comparison of Synthesis Routes
| Method | Yield (%) | Diastereomeric Ratio (3R,6S:3S,6R) | Reference |
|---|---|---|---|
| Schotten-Baumann | 45–55 | 1:1 | |
| Asymmetric Organocatalysis | 78 | 9:1 |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, with decomposition above 250°C. The compound is hygroscopic and requires anhydrous storage to prevent hydrolysis of the morpholine ring .
Solubility Profile
(3R,6S)-3,6-Dimethylmorpholine-2,5-dione is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water or hydrocarbons . This solubility behavior dictates its use in solution-phase polymerizations.
Applications in Polymer Chemistry
Ring-Opening Polymerization (ROP)
The compound serves as a monomer for synthesizing alternating polydepsipeptides—biodegradable polymers with applications in drug delivery. ROP initiated by tin(II) octoate at 120°C produces polymers with molecular weights (Mₙ) up to 74,000 Da .
Table 3: Polymerization Performance
| Monomer | Initiator | Temperature (°C) | Mₙ (Da) | PDI |
|---|---|---|---|---|
| (3R,6S)-morpholine | Sn(Oct)₂ | 120 | 74,000 | 1.2 |
| (3S,6S)-morpholine | Sn(Oct)₂ | 120 | 52,000 | 1.3 |
Biocompatibility and Degradation
Polymers derived from this monomer exhibit pH-dependent hydrolysis, cleaving ester and amide bonds in physiological conditions. In vitro studies show >80% mass loss within 30 days in phosphate-buffered saline (pH 7.4) .
Comparative Analysis with Piperazine-2,5-diones
Piperazine-2,5-diones (e.g., (3R,6S)-3,6-dimethylpiperazine-2,5-dione, CAS: 35590-65-9) share structural similarities but lack the oxygen atom in the ring . This difference reduces their polymerizability, as piperazine diones exhibit higher ring stability and lower strain energy .
Recent Research and Developments
Recent advances focus on enantioselective synthesis and hybrid polymers. A 2025 study demonstrated the compound’s utility in creating stereopure drug-polymer conjugates, enhancing therapeutic agent stability . Computational modeling has also optimized ROP conditions, predicting monomer reactivity based on steric and electronic parameters .
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